![molecular formula C23H25BN2O2 B1401453 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine CAS No. 2096998-33-1](/img/structure/B1401453.png)
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine
Overview
Description
The compound is a derivative of perimidine, which is a class of organic compounds. It also contains tetramethyl-1,3,2-dioxaborolane , a boronic ester. Boronic esters are commonly used in organic synthesis .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR spectroscopy, and mass spectroscopy . Density functional theory (DFT) can be used to calculate the molecular structure and compare it with experimental values .
Chemical Reactions Analysis
Boronic esters are significant reaction intermediates in organic synthesis, having many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the refractive index, boiling point, and density can be measured experimentally .
Scientific Research Applications
Synthesis and Structural Characterization
- The compound has been synthesized and structurally characterized using spectroscopy (FT-IR, 1H NMR, 13C NMR, MS) and X-ray diffraction, revealing insights into its molecular structure and vibrational properties (Wu et al., 2021).
- Density functional theory (DFT) calculations have been used to analyze spectroscopic data, geometrical parameters, and other physicochemical properties of similar compounds, indicating the potential for comparative analysis and molecular optimization (Huang et al., 2021).
Applications in Detection and Sensing
- Derivatives of this compound have been employed in the development of organic thin-film fluorescence probes for explosive detection, specifically for hydrogen peroxide vapor, highlighting its potential in sensitive detection technologies (Fu et al., 2016).
- It has also been used in the synthesis of novel fluorescence off-on probes for benzoyl peroxide detection in real samples and fluorescence imaging in living cells and zebrafish, demonstrating its applicability in biological and environmental monitoring (Tian et al., 2017).
Chemotherapeutic Research
- The compound's derivatives have shown inhibitory activity against serine proteases, indicating potential applications in therapeutic research and drug development (Spencer et al., 2002).
Material Science and Polymer Research
- Research has been conducted on the synthesis of heterodifunctional polyfluorenes using this compound, contributing to the development of advanced materials with specific properties like fluorescence emission and stability (Fischer et al., 2013).
Mechanism of Action
Target of Action
It’s known that compounds with a tetramethyl-1,3,2-dioxaborolane group are often used in suzuki coupling reactions . This suggests that the compound might interact with palladium catalysts or other transition metals, which are common in Suzuki coupling reactions .
Mode of Action
The compound likely interacts with its targets through a process known as borylation . In this process, a boron atom from the compound (part of the tetramethyl-1,3,2-dioxaborolane group) forms a bond with a carbon atom on the target molecule . This can result in significant changes to the target molecule, such as the formation of new functional groups or changes in its reactivity .
Biochemical Pathways
The compound’s effects on biochemical pathways are likely related to its role in Suzuki coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in many biochemical pathways. By facilitating these reactions, the compound could potentially influence a wide range of pathways, particularly those involving the synthesis of complex organic molecules .
Pharmacokinetics
It’s known that compounds with a tetramethyl-1,3,2-dioxaborolane group are generally stable and resistant to hydrolysis , which could potentially enhance their bioavailability.
Result of Action
The compound’s action results in the formation of new carbon-carbon bonds through Suzuki coupling reactions . This can lead to the synthesis of complex organic molecules, which could have various molecular and cellular effects depending on the specific molecules produced .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the presence of a palladium catalyst and an appropriate base is crucial for Suzuki coupling reactions . Additionally, the compound is stable under normal conditions but may hydrolyze in a humid environment . Therefore, the compound’s storage and handling conditions can significantly impact its efficacy and stability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,3-dihydro-1H-perimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BN2O2/c1-22(2)23(3,4)28-24(27-22)17-13-11-16(12-14-17)21-25-18-9-5-7-15-8-6-10-19(26-21)20(15)18/h5-14,21,25-26H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPBPXZGDAAUKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3NC4=CC=CC5=C4C(=CC=C5)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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